

method for quantifying C-Peptide 1 in rat urine samples

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Compound of Interest

Compound Name: C-Peptide 1 (rat)

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Method for Quantifying C-Peptide in Rat Urine Samples

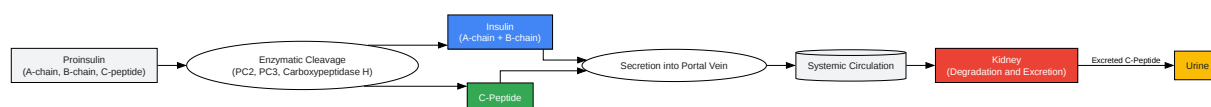
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-peptide, a 31-amino acid polypeptide, is a byproduct of the cleavage of proinsulin into insulin.[1][2] Unlike insulin, which is significantly cleared by the liver, C-peptide is primarily degraded by the kidneys and has a longer half-life.[2][3] Consequently, the concentration of C-peptide in urine is 20 to 50 times higher than in plasma, making it a reliable and non-invasive marker for pancreatic β -cell function and average insulin secretion over a period.[4] Measurement of urinary C-peptide is particularly advantageous in studies involving insulin administration, as it allows for the specific quantification of endogenous insulin production. Rats, like mice, produce two isoforms of proinsulin (I and II), which should be considered when selecting a quantification method. This document provides detailed protocols for the quantification of C-peptide in rat urine samples using Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method. Additionally, an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an alternative method is discussed.

Biological Pathway: Proinsulin Cleavage

Proinsulin is synthesized in the β -cells of the Islets of Langerhans. It is then processed by prohormone convertases (PC2 and PC3) and carboxypeptidase H, which cleave the C-peptide to release equimolar amounts of insulin and C-peptide.



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Caption: Proinsulin processing and C-peptide secretion pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available ELISA kits for the measurement of rat C-peptide.

Parameter	Kit 1 (Eagle Biosciences)	Kit 2 (ALPCO)	Kit 3 (Meso Scale Discovery)
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sample Type	Serum, Plasma	Serum, Plasma	Serum, Plasma
Sensitivity	0.3 ng/mL	10.8 pM	LLOD calculated based on 2.5 SD above background
Dynamic Range	0.3 - 6 ng/mL	50 - 4,500 pM	Not specified
Intra-assay CV	< 4.2%	Not specified	Not specified
Inter-assay CV	< 7.5%	Not specified	Not specified
Sample Volume	10 μ L	10 μ L	25 μ L or less

Experimental Protocols

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a generalized procedure for a sandwich ELISA, which is the most common format for C-peptide quantification. Specific details may vary between commercial kits, and the manufacturer's instructions should always be followed.

1. Principle of the Assay

The sandwich ELISA method utilizes a microplate pre-coated with a monoclonal antibody specific to rat C-peptide. Standards and samples are pipetted into the wells, and any C-peptide present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-rat C-peptide antibody is added. Following another wash, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of bound C-peptide. The reaction is stopped, and the absorbance is measured at 450 nm.

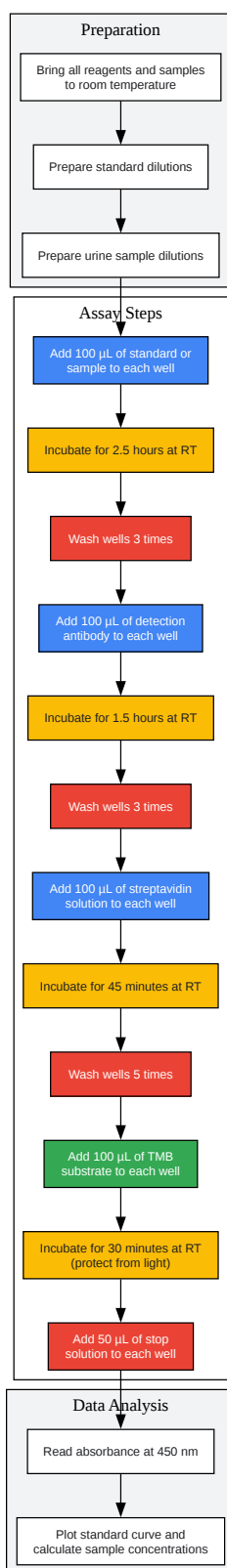
2. Materials and Reagents

- Rat C-Peptide ELISA Kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
- Distilled or deionized water
- Precision pipettes and tips
- Graduated cylinders
- Tubes for sample and standard dilutions
- Microplate reader capable of measuring absorbance at 450 nm
- Microplate shaker (optional, but recommended)
- Absorbent paper

3. Sample Collection and Preparation

- For 24-hour urine collection, house the rat in a metabolic cage to allow for the separation of urine and feces.
- To prevent degradation, collect urine in a container with a preservative, such as boric acid.
- Centrifuge the collected urine samples for 20 minutes at 1,000 x g at 2-8°C to remove any particulate matter.
- Collect the supernatant for analysis.
- Urine samples can be assayed immediately or stored in aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
- Depending on the expected concentration, dilute the urine samples with the assay diluent provided in the kit. A standard dilution range for urine is 2 to 16-fold.

4. Assay Procedure



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Caption: Generalized ELISA workflow for rat urine C-peptide quantification.

- Preparation: Bring all reagents, samples, and standards to room temperature before use. Prepare serial dilutions of the C-peptide standard as per the kit instructions to generate a standard curve. Prepare dilutions of the urine samples.
- Binding: Add 100 μ L of each standard and diluted sample to the appropriate wells. Incubate for 2.5 hours at room temperature.
- Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.
- Detection Antibody: Add 100 μ L of the biotinylated detection antibody to each well. Incubate for 1.5 hours at room temperature.
- Washing: Repeat the wash step.
- Streptavidin-HRP: Add 100 μ L of the prepared streptavidin solution. Incubate for 45 minutes at room temperature.
- Washing: Aspirate and wash the wells five times.
- Substrate Addition: Add 100 μ L of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve fit for the best results.
- Determine the concentration of C-peptide in the samples by interpolating their mean absorbance values from the standard curve.

- Multiply the interpolated concentration by the dilution factor to obtain the actual C-peptide concentration in the original urine sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides. While more complex and requiring specialized equipment, it can be a valuable alternative to immunoassays.

1. Principle of the Method

This method involves the extraction of C-peptide from the urine matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. A stable isotopically labeled internal standard is typically used for accurate quantification.

2. Sample Preparation

- Sample preparation for LC-MS/MS is more extensive and may involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.
- A common approach involves a multi-step purification process, including methanol precipitation and sequential use of different SPE cartridges (e.g., reversed-phase and ion-exchange).

3. LC-MS/MS Analysis

- Chromatographic separation is typically performed on a C18 column with a gradient elution using a mobile phase of water and acetonitrile containing formic acid.
- Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

4. Data Analysis

- The concentration of C-peptide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The quantification of C-peptide in rat urine is a robust method for assessing pancreatic β -cell function. The ELISA method is a widely accessible, reliable, and straightforward technique suitable for most research applications. For studies requiring higher specificity or the simultaneous analysis of multiple analytes, LC-MS/MS provides a powerful alternative. Proper sample collection and preparation are critical for obtaining accurate and reproducible results with either method.

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